

Protocol for using sophorose to induce enzyme production.

Author: BenchChem Technical Support Team. Date: December 2025

Sophorose: A Potent Inducer of Cellulase Production

Application Notes and Protocols for Researchers and Drug Development Professionals

Sophorose, a disaccharide composed of two glucose units linked by a β -1,2 glycosidic bond, is a highly effective natural inducer of cellulase gene expression, particularly in the filamentous fungus Trichoderma reesei. Its potency surpasses that of other common inducers like lactose and cellobiose, making it a valuable tool for research and industrial applications aimed at enhancing cellulase yields for biofuel production and other biotechnological processes.

Principle of Induction

Sophorose acts as a signaling molecule that triggers a cascade of events leading to the transcription of cellulase-encoding genes. While the complete signaling pathway is still under investigation, evidence points to the involvement of cyclic AMP (cAMP) as a key second messenger. The presence of **sophorose** leads to a significant increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and ultimately leads to the expression of cellulase genes.[1] **Sophorose** has a dual regulatory role: it not only induces cellulase production but also represses the expression of β -glucosidase, an enzyme that can hydrolyze **sophorose**.[2][3][4] This repression may serve to prolong the inductive signal.

Experimental Protocols

I. Preparation of Sophorose-Glucose Mixture (MGS) from Stevioside

For a cost-effective source of **sophorose**, a mixture of glucose and **sophorose** (MGS) can be prepared by the acid hydrolysis of stevioside.

Materials:

- Stevioside
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH) for neutralization
- High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) for concentration determination

Procedure:

- Prepare a solution of stevioside in water.
- Add HCl to the desired concentration (e.g., 0.06 mol L⁻¹).[5]
- Heat the mixture at a specific temperature and duration (e.g., 105°C for 120 minutes) to facilitate hydrolysis.[5]
- After cooling, neutralize the solution with NaOH.
- Analyze the concentrations of **sophorose** and glucose in the resulting MGS using HPLC or IC.[5] A study reported achieving **sophorose** and glucose concentrations of 4.67 g L⁻¹ and 38.4 g L⁻¹, respectively, using this method.[5]

II. General Protocol for Cellulase Induction in Trichoderma reesei using Sophorose

This protocol outlines the general steps for inducing cellulase production in T. reesei using **sophorose** as the inducer.

Materials:

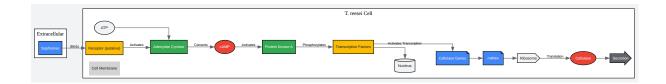
- Trichoderma reesei culture (e.g., strain QM6a or Rut C30)
- Growth medium (e.g., potato dextrose broth)
- Induction medium containing a defined carbon source and sophorose
- Shaker incubator
- Centrifuge
- Reagents for cellulase activity assays (e.g., p-nitrophenyl-β-D-cellobioside for cellobiohydrolase activity)

Procedure:

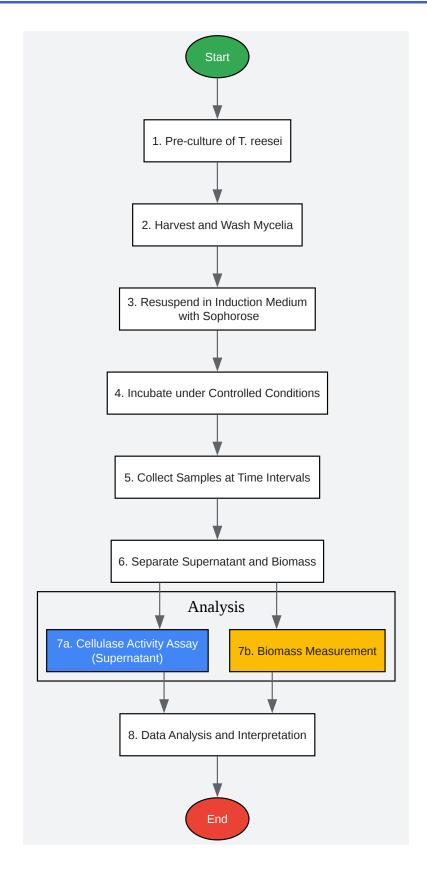
- Pre-culture: Inoculate T. reesei spores or mycelia into a suitable growth medium and incubate until a sufficient biomass is obtained.
- Mycelial Transfer: Harvest the mycelia by centrifugation and wash with a sterile, carbon-free medium to remove any residual carbon source.
- Induction: Resuspend the washed mycelia in an induction medium containing sophorose as
 the sole carbon source or as an inducer in the presence of another carbon source. The
 optimal concentration of sophorose for cellulase induction has been reported to be around
 1x10⁻³ M.[6]
- Incubation: Incubate the culture in a shaker incubator at a controlled temperature (e.g., 28-30°C) and pH. Cellulase induction by **sophorose** is typically observed within 1.5 to 2 hours. [7][8]
- Sampling: Collect samples at different time points to measure cellulase activity and biomass concentration.
- Enzyme Activity Assay: Separate the supernatant containing the secreted enzymes from the
 mycelia by centrifugation. Measure the cellulase activity in the supernatant using appropriate
 substrates and methods. For example, cellobiohydrolase activity can be determined by

measuring the release of p-nitrophenol (pNP) from p-nitrophenyl- β -D-cellobioside at 415 nm. [9] One unit (U) of activity is often defined as the amount of enzyme required to produce 1 μ g of pNP per minute.[9]

Quantitative Data Summary


The following tables summarize quantitative data on the effectiveness of **sophorose** as a cellulase inducer.

Inducer	Relative Cellulase Activity (FPA)	Reference
MGS (Glucose-Sophorose Mixture)	1.64-fold higher than lactose	[5][10]
MGS (Glucose-Sophorose Mixture)	5.26-fold higher than cellobiose	[5][10]
Sophorose	Over 200-fold higher induction capacity than lactose	[9]
Sophorose	~7-fold higher stimulation than gentiobiose	[6]


Parameter	Value	Reference
Optimal Sophorose Concentration	1x10 ⁻³ M	[6]
Time to Induction	1.5 - 2 hours	[7][8]
Intracellular cAMP increase (sophorose vs. other sources)	At least 4-fold higher	[1]

Signaling Pathway and Experimental Workflow

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Evidence of cAMP involvement in cellobiohydrolase expression and secretion by Trichoderma reesei in presence of the inducer sophorose PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Regulation of the cellulolytic system in Trichoderma reesei by sophorose: induction of cellulase and repression of beta-glucosidase PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the cellulolytic system in Trichoderma reesei by sophorose: induction of cellulase and repression of beta-glucosidase [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of cellulase production in Trichoderma reesei by a glucose—sophorose mixture as an inducer prepared using stevioside PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Induction of cellulolytic enzymes in Trichoderma reesei by sophorose PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. Induction of cellulase production in Trichoderma reesei by a glucose—sophorose mixture as an inducer prepared using stevioside RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Protocol for using sophorose to induce enzyme production.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682109#protocol-for-using-sophorose-to-induce-enzyme-production]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com